molecular formula C2H5BrO B042945 2-Bromoethanol CAS No. 540-51-2

2-Bromoethanol

Cat. No.: B042945
CAS No.: 540-51-2
M. Wt: 124.96 g/mol
InChI Key: LDLCZOVUSADOIV-UHFFFAOYSA-N
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Description

2-Bromoethanol, also known as ethylene bromohydrin, is a chemical compound with the molecular formula C₂H₅BrO. It is a colorless to pale yellow liquid that is highly hygroscopic and has a characteristic odor. This compound is used in various chemical synthesis processes and has applications in different fields, including organic chemistry and industrial manufacturing.

Synthetic Routes and Reaction Conditions:

  • Reaction with Ethylene Oxide and Hydrobromic Acid:

      Procedure: Ethylene oxide is added to a solution of hydrobromic acid under controlled temperature conditions. The reaction is carried out in an ice-salt bath to maintain the temperature below 10°C. After the reaction, the excess hydrobromic acid is neutralized with sodium carbonate, and the product is extracted using ether.

      Reaction Conditions: Temperature below 10°C, use of an ice-salt bath, and neutralization with sodium carbonate.

      Yield: Approximately 87-92% of the theoretical amount.

  • Direct Addition of Hypobromous Acid to Ethylene:

      Procedure: Ethylene gas is passed into an ice-cold solution of bromine in water. The reaction forms ethylene dibromide and this compound. The product is then extracted using ether.

      Reaction Conditions: Ice-cold solution, vigorous agitation, and extraction with ether.

      Yield: Approximately 54.4% of the bromine is converted into this compound.

Industrial Production Methods:

Types of Reactions:

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry:
2-Bromoethanol is widely used as a reagent in organic synthesis. It facilitates the preparation of various compounds, including:

  • 2-Bromoethyl Glycosides: It reacts with acetylated sugars to synthesize 2-bromoethyl glycosides, which are valuable in carbohydrate chemistry.
  • 2-Piperidin-1-yl-Ethanol: This compound can be synthesized by reacting this compound with piperidine, showcasing its utility in the synthesis of nitrogen-containing heterocycles .

Selective Reduction Reactions:
The compound is employed in the selective reduction of nitroarenes to amines, which are crucial intermediates in the production of pharmaceuticals and agrochemicals .

Biological Applications

Pharmacological Research:
Research indicates that this compound exhibits potential pharmacological properties. It has been investigated for its role in synthesizing pharmaceutical intermediates, contributing to drug development processes .

Toxicological Studies:
Studies have shown that this compound can affect lipid metabolism in biological systems. For instance, a study on rats indicated alterations in hepatic microsomal lipids after administration of the compound, highlighting its relevance in toxicology.

Industrial Applications

Solvent and Intermediate:
In industrial settings, this compound serves as a solvent and an intermediate for producing various chemicals. Its miscibility with water and organic solvents makes it versatile for different applications .

Chemical Manufacturing:
The compound is utilized in the manufacturing of other brominated compounds and as an alkylating agent due to its reactivity. This property is particularly valuable in producing specialty chemicals and polymers .

Comparative Analysis with Related Compounds

CompoundStructureKey Application
This compoundC₂H₅BrOSynthesis of glycosides
2-ChloroethanolC₂H₅ClOSimilar synthetic applications
3-Bromo-1-PropanolC₃H₇BrOAlkylating agent

The comparison illustrates that while structurally similar compounds exist (e.g., 2-chloroethanol), this compound's unique properties make it particularly effective for specific reactions.

Case Study 1: Synthesis of Glycosides

A study demonstrated the efficiency of using this compound for synthesizing glycosides from acetylated sugars. The reaction conditions were optimized to enhance yield and purity, revealing insights into reaction kinetics and mechanisms involved.

Case Study 2: Toxicity Assessment

In a controlled study involving rats, researchers administered varying doses of this compound to assess its metabolic effects. Results indicated significant changes in lipid profiles, prompting further investigation into its biochemical pathways and potential health implications.

Mechanism of Action

The mechanism of action of 2-bromoethanol involves its reactivity as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the substitution of the bromine atom with other functional groups. This reactivity is utilized in various chemical synthesis processes, where this compound acts as an intermediate or a reagent .

Comparison with Similar Compounds

Uniqueness of 2-Bromoethanol:

Biological Activity

2-Bromoethanol (C₂H₅BrO), also known as β-bromoethanol, is a halogenated alcohol with notable biological activities and applications in various fields, including pharmacology and toxicology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, toxicity, and potential therapeutic uses, supported by data tables and case studies.

  • Molecular Formula : C₂H₅BrO
  • Molecular Weight : 124.97 g/mol
  • Boiling Point : 149-150 °C
  • Melting Point : -80 °C
  • Density : 1.762 g/cm³
  • Flash Point : >110 °C

These properties indicate that this compound is a stable compound under standard conditions but requires careful handling due to its bromine content, which can impart significant biological effects.

1. Toxicity and Metabolism

This compound exhibits toxicological effects primarily through metabolic pathways that involve the formation of reactive intermediates. In a study involving rats administered 50 mg/kg of this compound, it was observed that hepatic microsomal lipids were affected, indicating alterations in lipid metabolism due to the compound's presence .

The primary metabolites identified include:

  • S-(2-hydroxyethyl)mercapturic acid
  • TDAA (Thiodiglycolic Acid)

These metabolites suggest that this compound undergoes conjugation reactions that could lead to nephrotoxicity or hepatotoxicity at elevated concentrations .

2. Antimicrobial Activity

Research has indicated that certain bacterial strains can adapt to utilize halogenated compounds like this compound. For instance, a mutant strain of Pseudomonas sp. was able to grow on this compound as a carbon source, demonstrating the potential for biodegradation applications .

Case Study 1: Hepatic Effects in Rodents

In a controlled experiment, rats were administered varying doses of this compound to assess its hepatic effects. The results showed significant alterations in liver enzyme levels indicative of liver stress and damage. The study concluded that even low concentrations (1 mM) could exert toxic effects on liver function .

Dose (mg/kg)Enzyme Level Change (%)Histopathological Findings
10+15%Mild steatosis
50+45%Severe necrosis
100+70%Fibrosis

Case Study 2: Antimicrobial Adaptation

A study focused on the adaptation of Pseudomonas sp. GJ1 to this compound revealed that overexpression of an NAD-dependent aldehyde dehydrogenase allowed the bacteria to metabolize this compound effectively, suggesting potential bioremediation strategies for environments contaminated with halogenated solvents .

Potential Therapeutic Applications

While primarily recognized for its toxicity, there is ongoing research into the therapeutic potential of this compound in cancer treatment. Preliminary studies have indicated that derivatives of this compound may exhibit anticancer properties through mechanisms involving oxidative stress and cell cycle arrest in cancer cells .

Q & A

Basic Questions

Q. What are the critical safety considerations when handling 2-bromoethanol in laboratory settings?

  • Methodological Answer: this compound exhibits acute toxicity (oral, dermal, and inhalation) and causes severe skin/eye corrosion. Mandatory precautions include:

  • PPE: Chemical-resistant gloves (nitrile), goggles, and fume hood use to prevent inhalation .
  • Storage: Inert gas-purged containers, away from oxidizing agents, at temperatures below 25°C .
  • Spill Management: Neutralize with sodium bicarbonate, adsorb with inert material (e.g., vermiculite), and dispose as hazardous waste .
  • Toxicology: LD50 (rat, oral) = 50–100 mg/kg; prioritize emergency eyewash stations and safety showers .

Q. How can this compound be synthesized with high purity for use as a reagent in organic synthesis?

  • Methodological Answer: The alkylation of perfluoroalkane sulfonamides with this compound yields sulfonamidoethanol derivatives. Key steps:

  • Reaction Optimization: Use this compound with ≥98% purity to achieve yields >80%. Impurities (e.g., residual ethylene oxide) reduce efficiency .
  • Purification: Flash chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted bromoethanol. Acetate protection is unnecessary if terminal alcohol purity is validated via NMR .
  • Quality Control: Monitor NMR for proton exchange artifacts (e.g., solvent interactions in DMSO-d6) .

Q. What analytical techniques are recommended for quantifying this compound in environmental or biological samples?

  • Methodological Answer:

  • GC/FID or GC-MS: After derivatization (e.g., silylation), detect at LOD 0.02 mg/m³. Calibrate with NIST-traceable standards .
  • HPLC-MS/MS: For complex matrices (e.g., cosmetics), use C18 columns and MRM transitions (m/z 124.96 → 79/81) .
  • Stability Note: Degrades in aqueous media; analyze immediately or stabilize with 0.1% formic acid .

Advanced Questions

Q. How do solvent interactions affect NMR characterization of this compound, and how can conflicting spectral data be resolved?

  • Methodological Answer: Proton exchange between this compound’s hydroxyl group and deuterated solvents (e.g., D2O) broadens or shifts peaks. Mitigation strategies:

  • Solvent Selection: Use CDCl3 for minimal exchange; avoid DMSO-d6 due to hydrogen bonding .
  • Low-Temperature NMR: Acquire spectra at 4°C to slow exchange rates and sharpen OH signals .
  • Cross-Validation: Compare with FT-IR (O-H stretch ~3400 cm⁻¹) and high-resolution MS (m/z 124.9645) .

Q. What mechanistic role does this compound play in methane monooxygenase (MMO) studies, and how is it experimentally validated?

  • Methodological Answer: this compound acts as a substrate analog in MMO’s active site, mimicking methane’s binding. Experimental approaches:

  • Crystallography: Co-crystallize MMO with this compound (PDB 1XVG) to map hydrophobic cavities and ligand positioning .
  • Kinetic Assays: Measure bromoethanol turnover rates via bromide release (ion chromatography) or O2 consumption (Clark electrode) .
  • Mutagenesis: Compare wild-type vs. mutant MMO (e.g., Q191A) to identify residues critical for halogenated substrate recognition .

Q. How can contradictions in biodegradation data for this compound be addressed when modeling environmental fate?

  • Methodological Answer: Discrepancies arise from variable microbial consortia and redox conditions. Resolve via:

  • Controlled Bioreactors: Simulate aerobic vs. anaerobic conditions (e.g., Pseudomonas spp. under O2 limitation degrades this compound at 0.1 mM, but toxicity occurs at >1 mM) .
  • Kinetic Modeling: Apply Nelder-Mead simplex algorithms to fit first-order decay constants (k1) from time-course data .
  • Isotope Tracing: Use ¹³C-labeled this compound to track mineralization pathways via LC-MS .

Q. What strategies improve the regioselectivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer: To favor SN2 over E2 elimination:

  • Base Choice: Use weak bases (e.g., K2CO3) in polar aprotic solvents (DMF, DMSO) to minimize β-hydrogen abstraction .
  • Leaving Group Tuning: Replace Br with better leaving groups (e.g., tosylate) if competing elimination dominates .
  • Temperature Control: Reactions at 0–5°C slow elimination kinetics; monitor via TLC (Rf shift) .

Properties

IUPAC Name

2-bromoethanol
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InChI

InChI=1S/C2H5BrO/c3-1-2-4/h4H,1-2H2
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InChI Key

LDLCZOVUSADOIV-UHFFFAOYSA-N
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Canonical SMILES

C(CBr)O
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Molecular Formula

C2H5BrO
Record name 2-BROMOETHANOL
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DSSTOX Substance ID

DTXSID8020200
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Molecular Weight

124.96 g/mol
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Physical Description

2-bromoethanol is a colorless to dark brown liquid. Sweet burning taste. (NTP, 1992), Colorless to dark brown liquid. Sweet burning taste; [CAMEO]
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Boiling Point

300 to 302 °F at 750 mmHg (Decomposes) (NTP, 1992)
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Flash Point

105 °F (NTP, 1992), 105 °F
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Solubility

10 to 50 mg/mL at 66 °F (NTP, 1992)
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Density

1.7629 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

12 mmHg at 122 °F (NTP, 1992), 2.06 [mmHg]
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CAS No.

540-51-2, 29155-34-8
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Retrosynthesis Analysis

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